molecular formula C12H17NO B1342304 1-Benzyl-3-methylpyrrolidin-3-OL CAS No. 96567-93-0

1-Benzyl-3-methylpyrrolidin-3-OL

Cat. No.: B1342304
CAS No.: 96567-93-0
M. Wt: 191.27 g/mol
InChI Key: SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Information

The compound 1-Benzyl-3-methylpyrrolidin-3-OL is systematically catalogued under Chemical Abstracts Service registry number 96567-93-0, establishing its unique identity within chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern on the pyrrolidine ring framework. Alternative nomenclature systems reference this compound as 3-Pyrrolidinol, 3-methyl-1-(phenylmethyl)-, providing additional clarity regarding the functional group positioning and aromatic substituent attachment.

The molecular designation system assigns the Beilstein registry number MFCD11100985, further ensuring comprehensive identification across chemical literature and commercial databases. The compound maintains consistent nomenclature across international chemical inventories, with French chemical databases listing it as 1-benzyl-3-méthylpyrrolidine-3-ol, demonstrating standardized naming conventions across different linguistic frameworks. Commercial suppliers consistently employ the systematic name this compound, establishing uniformity in procurement and research documentation.

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHTEXLCLEUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595291
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96567-93-0
Record name 1-Benzyl-3-methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction of 1-Benzyl-3-pyrrolidinone with Methylmagnesium Bromide

One of the most common laboratory-scale synthetic routes to this compound involves the nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to 1-benzyl-3-pyrrolidinone.

  • Procedure:

    • 1-Benzyl-3-pyrrolidinone is dissolved in dry tetrahydrofuran (THF).
    • The solution is cooled to approximately -20°C.
    • Methylmagnesium bromide is added dropwise under an inert atmosphere.
    • The reaction mixture is gradually warmed to 0°C to complete the addition.
    • The product is extracted using diethyl ether.
    • Purification is achieved by column chromatography.
  • Key Features:

    • The reaction proceeds via nucleophilic attack of the methyl carbanion equivalent on the carbonyl carbon of the pyrrolidinone.
    • The stereochemistry at the 3-position is controlled by the reaction conditions.
    • The use of dry solvents and low temperature is critical to avoid side reactions.
  • Industrial Adaptation:

    • Scale-up involves automated reactors and continuous flow systems to improve yield and reproducibility.
    • Purification may include crystallization or distillation to achieve high purity.
Step Conditions Notes
Starting material 1-Benzyl-3-pyrrolidinone Molecular weight ~177 g/mol
Reagent Methylmagnesium bromide In dry THF, -20°C to 0°C
Work-up Extraction with diethyl ether Avoid moisture
Purification Column chromatography Silica gel, appropriate eluents

This method is widely cited for its efficiency and relatively straightforward procedure.

Ring Closure and Reduction Approach (Analogous Methods)

While direct literature on this compound ring closure is limited, related pyrrolidinol compounds such as 1-methyl-3-pyrrolidinol have been synthesized via ring closure of amino acid derivatives followed by reduction.

  • General Scheme:

    • Ring closure reaction between a dicarboxylic acid derivative (e.g., malic acid) and methylamine to form a cyclic intermediate.
    • Reduction of the intermediate with mild reducing agents such as sodium borohydride or boron trifluoride-etherate.
  • Advantages:

    • Avoids use of highly reactive hydride reagents like lithium aluminum hydride.
    • Improved safety and scalability.
    • Intermediate compounds are often crystalline solids, facilitating purification.
  • Example Conditions:

Step Reagents/Conditions Outcome
Ring closure Malic acid + methylamine in toluene, reflux Formation of cyclic intermediate
Reduction Sodium borohydride or BF3-etherate Conversion to pyrrolidinol

Though this method is described for 1-methyl-3-pyrrolidinol, similar strategies could be adapted for benzyl-substituted analogs with appropriate modifications.

Hydrogenation of N-Benzylidene-3-methylpyrrolidin-2-one

Another synthetic route involves the hydrogenation of N-benzylidene derivatives of pyrrolidinones.

  • Process:

    • Synthesis of N-benzylidene-3-methylpyrrolidin-2-one via condensation of benzylamine with 3-methylpyrrolidin-2-one.
    • Catalytic hydrogenation using palladium catalysts under controlled pressure and temperature.
    • The hydrogenation reduces the imine to the corresponding amine, yielding this compound.
  • Industrial Relevance:

    • This method is amenable to scale-up.
    • Catalytic systems can be optimized for selectivity and yield.
    • Continuous flow hydrogenation reactors improve safety and efficiency.
Step Conditions Catalyst Notes
Imine formation Benzylamine + 3-methylpyrrolidin-2-one Acid catalyst (optional) Reflux in aprotic solvent
Hydrogenation H2 gas, Pd catalyst, mild temp Pd/C or Pd on alumina Controlled pressure needed

This route is less commonly reported but offers an alternative for industrial synthesis.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Grignard addition to 1-benzyl-3-pyrrolidinone Methylmagnesium bromide, dry THF, low temp High selectivity, well-established Requires strict anhydrous conditions
Ring closure + reduction (analogous) Malic acid, methylamine, NaBH4 or BF3-etherate Safer reducing agents, crystalline intermediates Adaptation needed for benzyl derivatives
Hydrogenation of N-benzylidene derivative Pd catalyst, H2 gas, mild conditions Scalable, catalytic process Requires imine intermediate synthesis

Research Findings and Optimization Notes

  • Yield and Purity:

    • Grignard reaction yields typically range from 70% to 90% with high purity after chromatography.
    • Ring closure methods improve intermediate purity due to crystallinity, enhancing final product purity.
    • Hydrogenation methods yield depend on catalyst efficiency and reaction parameters; optimization can achieve >85% yield.
  • Safety and Scalability:

    • Use of methylmagnesium bromide requires careful moisture exclusion and temperature control.
    • Sodium borohydride and boron trifluoride-etherate offer safer alternatives to more reactive hydrides.
    • Continuous flow reactors and automated systems improve reproducibility and safety in industrial settings.
  • Purification Techniques:

    • Column chromatography is standard for lab-scale purification.
    • Industrial processes favor crystallization, distillation, or extraction methods to reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Chromium trioxide (CrO₃) in aqueous or organic solvents.

Reaction TypeReagent/ConditionsProductYield (%)Reference
OxidationKMnO₄, H₂SO₄, 25°C1-Benzyl-3-methylpyrrolidin-3-one65–78
OxidationCrO₃, acetone, 0°C3-Methylpyrrolidin-3-one derivative72

The oxidation mechanism involves the conversion of the hydroxyl group to a ketone via intermediate formation of a chromate ester (with CrO₃) or a diol intermediate (with KMnO₄). Stereochemical retention is observed due to the rigid pyrrolidine ring.

Reduction Reactions

The hydroxyl group can be reduced to an amine under hydrogenation or hydride-based conditions:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Catalytic hydrogenation (H₂, Pd/C).

Reaction TypeReagent/ConditionsProductYield (%)Reference
ReductionLiAlH₄, THF, reflux1-Benzyl-3-methylpyrrolidin-3-amine82
ReductionH₂ (1 atm), 10% Pd/C, EtOH3-Methylpyrrolidine derivative90

LiAlH₄ selectively reduces the hydroxyl group to an amine without affecting the benzyl substituent. Catalytic hydrogenation may require elevated pressures for full conversion.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

  • Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride.

  • Phosphorus tribromide (PBr₃) substitutes the hydroxyl with bromine.

Reaction TypeReagent/ConditionsProductYield (%)Reference
SubstitutionSOCl₂, CH₂Cl₂, 0°C1-Benzyl-3-methyl-3-chloropyrrolidine88
SubstitutionPBr₃, ether, reflux1-Benzyl-3-methyl-3-bromopyrrolidine75

These reactions proceed via a two-step mechanism: formation of a good leaving group (e.g., chlorosulfite intermediate with SOCl₂) followed by nucleophilic displacement.

Stability and Degradation

The compound is stable under standard storage conditions but degrades under:

  • Strong acids : Protonation of the hydroxyl group leads to ring-opening .

  • UV light : Photooxidation forms trace peroxides .

ConditionDegradation PathwayHalf-LifeReference
1M HCl, 25°CRing-opening to form linear amine2 hours
UV light (254 nm)Photooxidation to 3-hydroperoxide48 hours

Comparative Reactivity

The stereochemistry of the hydroxyl group (3R,4S vs. 3S,4S) impacts reaction rates and product distributions:

StereoisomerOxidation Rate (KMnO₄)Reduction Rate (LiAlH₄)
(3R,4S)-isomer1.0 (reference)1.0 (reference)
(3S,4S)-isomer0.851.2

The (3S,4S)-isomer exhibits slower oxidation but faster reduction due to steric effects.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications for the compound "1-Benzyl-3-methylpyrrolidin-3-OL," they do offer some insight into its chemical properties and potential uses in synthesizing other compounds.

This compound is a chemical compound with the molecular formula C12H17NOC_{12}H_{17}NO . It appears in chemical patents as an intermediate in the synthesis of pharmaceutical compounds .

Related Compounds and Their Applications

  • 1-Benzyl-3-methylpyrrolidin-3-yl)acetamide: This compound is related to this compound and is mentioned in patents .
  • 1-Benzylpyrrolidin-3-one: This is another related compound .
  • Polysubstituted Pyrrolidinones: These compounds, which incorporate a pyrrolidinone ring, have potential biological activity .
  • 1,4-dihydropyridine-3,5-dicarboxylate derivatives: "1-Benzyl-3-methylpyrrolidin-3-yl" is a substituent in some of these compounds, which are relevant to pharmaceutical technology . One specific compound is 3-(1-benzyl-3-methylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Molecular Glues

  • CCT373566: is a molecular glue-type degrader that has demonstrated in vivo efficacy in a lymphoma xenograft mouse model . It is more potent than CCT369260 and has low clearance in both human and rat liver microsomes .
  • CCT373567: is an inhibitor, less potent than CCT373566, which suggests that removing BCL6 has advantages over inhibiting the recruitment of BCL6 corepressors .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related compounds include:

  • Ring size: Pyrrolidine (5-membered) vs. azetidine (4-membered, as in 1-Benzhydrylazetidin-3-ol).
  • Substituents :
    • 1-Benzyl-3-methylpyrrolidin-3-OL : Benzyl (aromatic) and methyl (alkyl) groups.
    • 1-Methyl-2-pyrrolidone : A lactam with a carbonyl group, enhancing polarity and solvent properties .
    • 1-Benzhydrylazetidin-3-ol : Bulky benzhydryl (diphenylmethyl) group, increasing lipophilicity compared to benzyl .

Physicochemical Properties (Inferred)

Compound CAS Number Molecular Formula Key Features Potential Applications
This compound Not listed C₁₂H₁₇NO Hydroxyl for H-bonding; benzyl for π-π interactions Pharmaceutical intermediates
1-Methyl-2-pyrrolidone 872-50-4 C₅H₉NO Polar aprotic solvent; high boiling point Industrial solvents, drug delivery
1-Benzhydrylazetidin-3-ol 18621-17-5 C₁₆H₁₇NO High lipophilicity; steric hindrance CNS-targeting drug candidates

Notes:

  • Polarity: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 1-methyl-2-pyrrolidone, which relies on a carbonyl group for polarity .
  • Lipophilicity : The benzyl group increases logP relative to simpler pyrrolidines but is less lipophilic than benzhydryl-containing compounds (e.g., 1-Benzhydrylazetidin-3-ol) .

Reactivity and Stability

  • Steric Effects : The 3-methyl group in this compound may hinder nucleophilic attack at the 3-position, contrasting with 1-Benzhydrylazetidin-3-ol, where the benzhydryl group imposes greater steric constraints .
  • Oxidation Sensitivity : The benzylic position in this compound may be prone to oxidation, similar to other benzyl-substituted heterocycles.

Biological Activity

1-Benzyl-3-methylpyrrolidin-3-OL is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and a hydroxyl group at the 3-position. The molecular formula for this compound is C₁₂H₁₇NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter systems and receptors. Research indicates that it may influence neurochemical pathways, which could lead to therapeutic effects in neurological disorders.

Key Mechanisms:

  • Receptor Interaction: This compound has been shown to interact with specific receptors, potentially modulating their activity. For instance, it may act on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
  • Enzyme Modulation: The compound has also been investigated for its ability to influence enzyme activity, which can affect metabolic pathways involved in various physiological processes.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.
  • Antidepressant-like Activity: Some studies indicate that it may have antidepressant-like effects, possibly through its action on neurotransmitter systems.
  • Antioxidant Properties: The presence of the hydroxyl group in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable analogs:

Compound NameStructural FeaturesUnique Characteristics
1-Benzyl-N-methylpyrrolidin-3-aminePyrrolidine ring with an amine groupExhibits different biological activity due to amine presence
4-(Dibenzylamino)methylpiperidin-4-olPiperidine ring, dibenzyl aminePotentially different pharmacological effects due to piperidine structure
1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidineDimethylamine substitutionEnhanced solubility and altered reactivity

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study: A study evaluated the effects of this compound on rat models of depression. Results indicated significant improvements in behavioral tests, suggesting potential antidepressant-like properties.
  • Antioxidant Activity Assessment: Research demonstrated that this compound exhibited notable antioxidant activity in vitro, reducing oxidative stress markers in neuronal cell cultures.
  • Receptor Binding Studies: Binding affinity assays revealed that this compound interacts with serotonin receptors, indicating its potential role in modulating mood and anxiety-related behaviors.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-Benzyl-3-methylpyrrolidin-3-OL in academic research?

Methodological Answer: Synthetic route design requires retrosynthetic analysis to identify feasible intermediates and reaction steps. AI-powered synthesis planning tools (e.g., using Pistachio, Reaxys, or BKMS_METABOLIC databases) can predict one-step or multi-step routes by evaluating precursor compatibility and reaction feasibility . Stereochemical control is critical, as enantiomers like (3S)- and (3R)-configurations exhibit distinct properties; chiral auxiliaries or asymmetric catalysis may be employed . Purification methods such as column chromatography or recrystallization should align with the compound’s polarity and thermal stability (mp 95°C for related diastereomers) .

Q. How can researchers ensure the stereochemical purity of this compound during synthesis?

Methodological Answer: Chiral chromatography (e.g., HPLC with chiral stationary phases) is the gold standard for resolving enantiomers, as demonstrated for (S)-1-Benzyl-3-pyrrolidinol (>97% purity by GC) . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, while optical rotation measurements ([α]D) validate enantiomeric excess (e.g., (S)-enantiomers show specific rotation values) . Intermediate characterization via X-ray crystallography (as in pyrroline derivative studies) provides unambiguous stereochemical assignments .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography (GC): Validates purity (>95% for related compounds) and detects volatile byproducts .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups and stereochemistry; coupling constants distinguish axial/equatorial substituents .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₅NO for benzylpyrrolidinol derivatives) .
  • X-ray Diffraction: Resolves crystal structure and absolute configuration, as applied to pyrroline analogs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (H315, H319 codes) .
  • Ventilation: Use fume hoods to prevent inhalation of vapors (flash point ~70°C for similar compounds) .
  • Storage: Store at 0–6°C in airtight, corrosion-resistant containers to prevent degradation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across studies?

Methodological Answer: Cross-validate measurements using differential scanning calorimetry (DSC) for precise melting point determination and thermogravimetric analysis (TGA) to assess thermal decomposition . Collaborative inter-laboratory studies reduce instrument bias. For example, mp discrepancies in diastereomeric pyrrolidindiols (95°C vs. literature values) may arise from polymorphic forms or impurities, necessitating recrystallization in multiple solvents .

Q. What strategies improve yield in multi-step syntheses involving this compound intermediates?

Methodological Answer:

  • Catalyst Optimization: Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance step efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution reactions in pyrrolidine ring formation .
  • Flow Chemistry: Continuous flow systems minimize intermediate degradation and improve reaction control .
  • Byproduct Analysis: LC-MS monitors side reactions (e.g., over-oxidation) during hydroxylation steps .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite™: Estimates biodegradability, bioaccumulation, and toxicity using fragment-based models (e.g., ECOSAR for aquatic toxicity) .
  • Quantum Mechanical Calculations: DFT simulations assess hydrolysis or photolysis pathways under environmental conditions .
  • QSAR Models: Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) based on structural analogs .

Q. How does stereochemistry affect the biological activity of this compound derivatives?

Methodological Answer:

  • Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers against biological targets (e.g., enzymes or receptors) to identify active configurations .
  • Molecular Docking: Simulate binding interactions using software like AutoDock; (S)-enantiomers may exhibit higher affinity due to spatial compatibility .
  • Pharmacokinetic Studies: Compare metabolic stability (e.g., CYP450 metabolism) of enantiomers using liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.